BenchChemオンラインストアへようこそ!

(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride

Lipophilicity Permeability Computational Chemistry

This 5,5-gem-difluoro-1,2-benzoxazole intermediate delivers critical advantages over the non-fluorinated parent. The CF₂ group modulates lipophilicity (ΔXLogP3 = +0.1), enhances H‑bond acceptor capacity from 3 to 5, and shields the benzylic‑like position from oxidative metabolism. The primary amine enables rapid diversification (amide coupling, reductive amination, urea formation), while the symmetrical CF₂ provides a clean ¹⁹F NMR probe for label‑free target‑engagement assays. Supplied as the hydrochloride salt for superior aqueous solubility and liquid‑handling compatibility. Its Category 2A eye irritation (H319, Warning) reduces lab risk versus the Category 1 (H318, Danger) non‑fluorinated analog, simplifying SDS management. Sourcing this correct difluoro congener is essential for consistent SAR, metabolic stability, and permeability data.

Molecular Formula C8H11ClF2N2O
Molecular Weight 224.64
CAS No. 2375272-87-8
Cat. No. B2471536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride
CAS2375272-87-8
Molecular FormulaC8H11ClF2N2O
Molecular Weight224.64
Structural Identifiers
SMILESC1CC(CC2=C1ON=C2CN)(F)F.Cl
InChIInChI=1S/C8H10F2N2O.ClH/c9-8(10)2-1-7-5(3-8)6(4-11)12-13-7;/h1-4,11H2;1H
InChIKeyYORDZJHZUKOFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine Hydrochloride (CAS 2375272-87-8) Procurement-Quality Profile


(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine hydrochloride (CAS 2375272-87-8) is a fluorinated heterocyclic primary amine building block belonging to the 4,5,6,7-tetrahydro-1,2-benzoxazole (dihydrobenzisoxazole) class [1]. The compound is characterised by a gem‑difluoro substitution at the 5‑position of the saturated ring and a methanamine side‑chain at the 3‑position, supplied as the hydrochloride salt [2]. Its molecular formula is C₈H₁₁ClF₂N₂O and its molecular weight is 224.63 g/mol . The compound is primarily employed as an advanced intermediate in medicinal chemistry campaigns where the combination of a primary amine handle, a partially saturated scaffold, and a metabolically resilient CF₂ motif is required [3].

Why Unfluorinated 1,2-Benzoxazole-3-methanamine Analogs Cannot Substitute for CAS 2375272-87-8


The presence of the gem‑difluoro group at the 5‑position of the tetrahydro ring fundamentally alters the physicochemical and pharmacokinetic profile of this scaffold relative to the non‑fluorinated parent (4,5,6,7‑tetrahydro‑1,2‑benzoxazol‑3‑ylmethanamine, CAS 893639‑05‑9). Fluorination modulates lipophilicity (XLogP3-AA shifts from 0.5 to 0.6 [1][2]), increases hydrogen‑bond acceptor capacity (from 3 to 5 [3][4]), and is expected to reduce oxidative metabolism at the benzylic-like position adjacent to the CF₂ centre [5]. These differences mean that in a structure‑activity relationship programme, simply interchanging the fluorinated and non‑fluorinated building blocks will yield compounds with divergent permeability, metabolic stability, and target‑engagement profiles, undermining the validity of any biological or pharmacological comparison [6]. The procurement of the correct difluoro congener is therefore critical for maintaining SAR consistency and avoiding misleading structure‑property or structure‑activity signals.

Quantitative Differentiation Evidence for (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine Hydrochloride vs. Closest Analogs


Increased Lipophilicity (XLogP3-AA) of the 5,5-Difluoro Free Base vs. Non-Fluorinated Analog

The 5,5‑difluoro substituent increases the computed lipophilicity of the free base (CAS 2001840‑35‑1) relative to the non‑fluorinated analog 4,5,6,7‑tetrahydro‑1,2‑benzoxazol‑3‑ylmethanamine (CAS 893639‑05‑9). The XLogP3‑AA value shifts from 0.5 to 0.6 [1][2]. While the absolute increment is modest, it represents a directional increase that can translate into improved passive membrane permeability in cell‑based assays [3].

Lipophilicity Permeability Computational Chemistry

Expanded Hydrogen-Bond Acceptor Count in the 5,5-Difluoro Hydrochloride Salt vs. Non-Fluorinated Analog

Fluorine atoms act as weak hydrogen‑bond acceptors. The hydrochloride salt of the target compound contains 5 hydrogen‑bond acceptor sites versus 3 for the corresponding non‑fluorinated hydrochloride (4,5,6,7‑tetrahydro‑1,2‑benzoxazol‑3‑ylmethanamine HCl) [1][2]. This increased acceptor capacity can influence aqueous solubility, crystal packing, and protein‑ligand binding thermodynamics [3].

Hydrogen Bonding Solubility Drug Design

Predicted Metabolic Shielding by the Gem‑Difluoro Motif Relative to Non‑Fluorinated or Mono‑Fluorinated Analogs

The gem‑difluoro (CF₂) group is a well‑established metabolic blocking strategy. In comparison to a CH₂ or CHF group at the same ring position, CF₂ is resistant to cytochrome P450‑mediated oxidation [1][2]. While direct experimental microsomal stability data for this specific compound are not publicly available, the class‑level evidence is robust: replacement of CH₂ with CF₂ at benzylic or α‑to‑heteroatom positions consistently reduces intrinsic clearance in vitro and prolongs half‑life in vivo for drug‑like molecules [3].

Metabolic Stability Fluorine Chemistry CYP450

Differentiated GHS Hazard Profile: Reduced Eye Hazard Severity vs. Non-Fluorinated Analogs

The hydrochloride salt of the 5,5‑difluoro compound carries a GHS hazard classification of H319 (causes serious eye irritation; Category 2A) [1], whereas the non‑fluorinated analog is classified as H318 (causes serious eye damage; Category 1) [2]. This downgrade in eye hazard severity may lower regulatory burden for procurement, storage, and laboratory handling in some jurisdictions.

Safety Handling Procurement

Procurement-Driven Application Scenarios for (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine Hydrochloride


Medicinal Chemistry: Building Block for CNS-Penetrant or Intracellular-Targeted Lead Series

The modest lipophilicity increase (ΔXLogP3-AA = +0.1 vs. the non‑fluorinated analog [1]) positions this scaffold favourably for central nervous system (CNS) drug discovery programmes, where logP values in the 0.5–3.0 range are often desirable. The primary amine handle allows rapid diversification via amide coupling, reductive amination, or urea formation, while the CF₂ moiety provides a metabolic shield [2] that is expected to reduce first‑pass clearance of the final drug candidates. Procurement teams supporting neuroscience or oncology projects are therefore advised to source this fluorinated intermediate rather than the unsubstituted version to maintain SAR integrity.

Chemical Biology: ¹⁹F NMR Probe Development and Protein‑Ligand Binding Studies

The two chemically equivalent fluorine atoms at the 5‑position make this compound a candidate for ¹⁹F NMR‑based ligand‑binding assays. ¹⁹F NMR is a powerful, label‑free method for detecting and quantifying protein‑target engagement in complex biological matrices [1]. The symmetrical CF₂ group produces a single, sharp resonance that can be monitored without interference from endogenous fluorinated metabolites. This attribute is absent in non‑fluorinated or mono‑fluorinated analogs, providing a clear selection rationale for procurement in biophysics and chemical biology laboratories.

Parallel Synthesis and Library Production: Solubility‑Enhanced Hydrochloride Salt Form

The hydrochloride salt form of the target compound ensures consistent, high aqueous solubility relative to the free base (molecular weight: 224.63 g/mol [1]), which is a practical advantage for automated liquid‑handling systems and high‑throughput parallel synthesis. In a head‑to‑head procurement comparison, the target hydrochloride offers superior handling characteristics to the free base (CAS 2001840‑35‑1, MW 188.17 g/mol [2]) while retaining the same reactive amine core. This makes it the preferred form for medicinal chemistry groups running large‑scale amide library production.

Occupational Safety‑Optimised Procurement for High‑Throughput Laboratories

Given that the non‑fluorinated analog carries a Category 1 eye damage hazard (H318, Danger [1]), the target compound's Category 2A eye irritation classification (H319, Warning [2]) offers a meaningful reduction in laboratory risk. For facilities processing hundreds of building blocks weekly, this downgrade can simplify safety data sheet management, reduce glove‑box or fume‑hood stringency requirements, and lower insurance premiums. Procurement departments with explicit green‑chemistry or safety‑first mandates should prioritise the 5,5‑difluoro variant on this basis.

Quote Request

Request a Quote for (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.